molecular formula C14H15BrN2O2 B2563810 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 512826-72-1

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2563810
CAS No.: 512826-72-1
M. Wt: 323.19
InChI Key: IDSBMSXHJNHBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound. Pyrazoles are five-membered rings with two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Physical And Chemical Properties Analysis

Based on a similar compound, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, we can infer that this compound might be a solid at room temperature, with a molecular weight around 214.06 .

Scientific Research Applications

Synthesis and Biomedical Applications The chemical compound under discussion is related to the broader family of compounds synthesized for various scientific applications, including biomedical research. For instance, Ryzhkova et al. (2020) explored the electrochemically induced multicomponent transformation leading to a compound with potential in regulating inflammatory diseases. This research highlights the compound's potential biomedical applications, particularly in inflammation control, as evidenced by docking studies (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M., 2020).

Catalytic and Kinetic Studies Investigations into reaction mechanisms and kinetics are also a significant area of application. Ghalandarzehi et al. (2016) conducted extensive kinetic studies to understand the reaction mechanism involving 4-methoxybenzaldehyde. These studies contribute to the knowledge of reaction dynamics and can aid in optimizing synthetic processes for related compounds (Ghalandarzehi, Y., Habibi‐Khorassani, S., & Shahraki, M., 2016).

Photodynamic Therapy (PDT) Applications In the realm of photodynamic therapy, a novel compound was synthesized and characterized for its photophysical and photochemical properties, signifying its potential as a photosensitizer in PDT. The study by Pişkin et al. (2020) highlights the compound's high singlet oxygen quantum yield, an essential characteristic for effective Type II PDT photosensitizers (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).

Catalysis for Organic Synthesis The catalytic performance of novel Schiff base complexes in the synthesis of organic compounds, such as 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrates the utility of related compounds in facilitating organic transformations. Ebrahimipour et al. (2018) synthesized a mixed-ligand Cu(II) Schiff base complex, showcasing its effectiveness as a catalyst in organic synthesis, which underscores the compound's relevance in catalysis and material science (Ebrahimipour, S. Y., Khosravan, M., Castro, J., Khajoee Nejad, F., Dušek, M., & Eigner, V., 2018).

Mechanism of Action

Safety and Hazards

Again referring to the similar compound, it has hazard statements H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in medicinal chemistry .

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSBMSXHJNHBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.